

PNU-288034: A Technical Overview of an Oxazolidinone Antibiotic

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Compound of Interest

Compound Name: PNU288034

Cat. No.: B1663287

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Introduction

PNU-288034 is a synthetic oxazolidinone antibiotic. Belonging to a class of protein synthesis inhibitors, it was investigated for its potential therapeutic application against Gram-positive bacterial infections. Despite demonstrating in vitro activity, its clinical development was halted during Phase I trials due to insufficient plasma exposure in humans. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for PNU-288034.

Chemical Structure and Properties

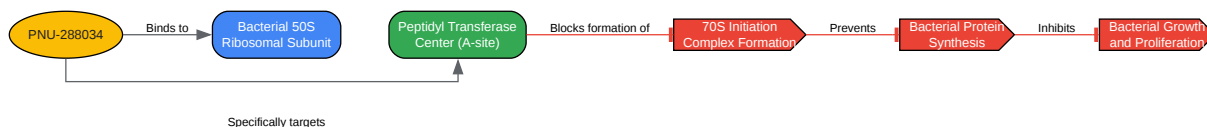
PNU-288034, with the systematic IUPAC name N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide, possesses a core oxazolidinone structure essential for its antibacterial activity.^[1] Key chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide	[1]
CAS Number	383199-88-0	
Molecular Formula	C16H19F2N3O5S	
Molecular Weight	403.4 g/mol	
Canonical SMILES	<chem>CC(=O)NC[C@H]1CN(C2=CC(F)=C(N(CCCS(=O)(=O)C)C2)C(F)=C2)C(=O)O1</chem>	
Solubility	Soluble in DMSO	

Pharmacological Properties

Mechanism of Action

As a member of the oxazolidinone class of antibiotics, PNU-288034 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2][3][4] This mechanism involves the binding of the drug to the 50S ribosomal subunit at the peptidyl transferase center. [2][3][4] This interaction prevents the formation of the initiation complex, a critical step in bacterial protein translation, ultimately leading to the cessation of bacterial growth.



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Mechanism of Action of PNU-288034

Pharmacokinetics

Pharmacokinetic studies of PNU-288034 were conducted in several preclinical species and in humans. The compound exhibited rapid absorption but was ultimately terminated from clinical development due to insufficient plasma exposure. A summary of key pharmacokinetic parameters is provided below.

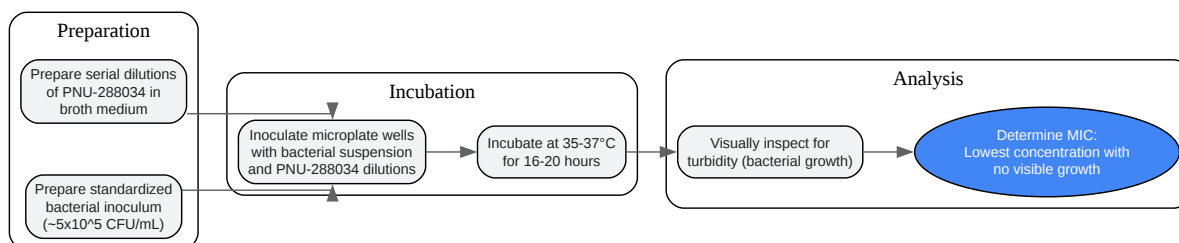
Species	Dose	CL (mL/min/kg)	Vss (L/kg)	Tmax (h)	F (%)
Mouse	20 mg/kg (i.v.)	32.9	1.36	-	-
40 mg/kg (p.o.)	-	-	0.25	96	
Rat	20 mg/kg (i.v.)	18.9	1.3	-	-
40 mg/kg (p.o.)	-	-	0.17	88	
Dog	10 mg/kg (i.v.)	5.58	0.57	-	-
20 mg/kg (p.o.)	-	-	0.5	73	
Monkey	10 mg/kg (i.v.)	6.55	0.77	-	-
Human	100-1500 mg (p.o.)	-	-	~2	-

CL: Clearance; Vss: Volume of distribution at steady state; Tmax: Time to maximum concentration; F: Bioavailability.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antibacterial agent like PNU-288034, based on standard broth microdilution methods.



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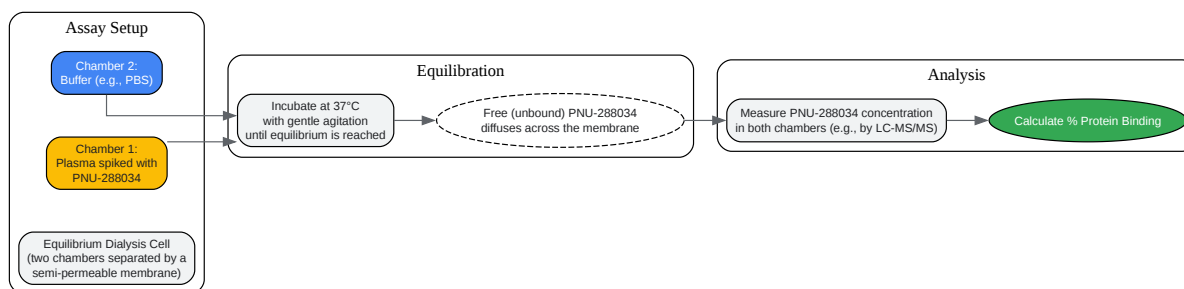
Workflow for MIC Determination

Methodology:

- **Preparation of Inoculum:** A standardized bacterial suspension is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Serial Dilution:** PNU-288034 is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without the drug) and a sterility control well (broth only) are included.
- **Incubation:** The microtiter plate is incubated at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of PNU-288034 that completely inhibits visible growth of the bacteria.

Plasma Protein Binding Assay

The extent of plasma protein binding is a critical parameter in drug development. A common method to determine this is equilibrium dialysis.



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Plasma Protein Binding Assay Workflow

Methodology:

- **Apparatus Setup:** An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like PNU-288034 but not large proteins.
- **Sample Preparation:** One chamber is filled with plasma (human or animal) spiked with a known concentration of PNU-288034. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).
- **Equilibration:** The apparatus is incubated at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.
- **Concentration Measurement:** After incubation, the concentration of PNU-288034 in both the plasma and buffer chambers is measured using a suitable analytical method, such as liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

- Calculation: The percentage of plasma protein binding is calculated using the concentrations of the drug in the plasma and buffer chambers at equilibrium.

Conclusion

PNU-288034 is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. While it demonstrated preclinical potential, its development was halted due to unfavorable pharmacokinetic properties in early clinical trials. The information presented in this guide provides a detailed summary of its chemical, pharmacological, and experimental characteristics for scientific and research purposes.

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